molecular formula C17H21N3O5 B2482894 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1775334-44-5

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2482894
CAS No.: 1775334-44-5
M. Wt: 347.371
InChI Key: QVUCIOMDFCFDBF-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[45]dec-3-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound characterized by its spirocyclic structure

Mechanism of Action

Target of Action

The primary targets of this compound are the TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, making them important targets for therapeutic intervention.

Mode of Action

The compound shows excellent potency on TYK2/JAK1 kinases, exhibiting more than 23-fold selectivity for JAK2 . This suggests that the compound binds to these kinases and inhibits their activity, thereby modulating the signaling pathways they are involved in.

Biochemical Pathways

The inhibition of TYK2/JAK1 kinases affects the JAK-STAT signaling pathway , which is involved in many cellular processes, including cell growth, differentiation, and immune response . The downstream effects of this inhibition are likely to be broad and could include reduced inflammation and modulation of immune responses.

Result of Action

The compound has shown more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models . This suggests that the compound’s action results in a significant reduction in inflammation, which could be beneficial in the treatment of inflammatory diseases.

Biochemical Analysis

Biochemical Properties

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in conformational changes in the target biomolecule, thereby altering its activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level must be reached to elicit a significant biological response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the oxo groups: The oxo groups are introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the acetamide group: This step involves the reaction of the spirocyclic intermediate with an acetamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The methoxybenzyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated analogs.

Scientific Research Applications

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide: Lacks the methoxybenzyl group, which may affect its biological activity and chemical reactivity.

    N-(4-methoxybenzyl)acetamide: Lacks the spirocyclic structure, which may result in different pharmacological properties.

Uniqueness

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide is unique due to its combination of a spirocyclic core and a methoxybenzyl group. This structural feature may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-13-4-2-12(3-5-13)10-18-14(21)11-20-15(22)17(19-16(20)23)6-8-25-9-7-17/h2-5H,6-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUCIOMDFCFDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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